molecular formula C18H25ClN6O2 B2531948 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2034413-15-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B2531948
M. Wt: 392.89
InChI Key: ALDFSNKRNTUFQL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Triazine-Based Compounds and Their Biological Significance

Triazine derivatives are known for their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine scaffold is considered an interesting core moiety in medicinal chemistry for the development of future drugs due to its potent pharmacological activity across various models (Verma, Sinha, & Bansal, 2019).

Environmental Persistence and Toxicity of Similar Compounds

The occurrence and toxicity of environmental contaminants such as triclosan (TCS) highlight the environmental persistence and potential for bioaccumulation of similar compounds. TCS, for example, has been detected in various environmental compartments at microgram per liter or microgram per kilogram levels. Its high hydrophobicity allows for accumulation in fatty tissues, raising concerns about the transformation into more toxic and persistent compounds through processes like chlorination or photooxidation (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN6O2/c1-18(2,27-13-9-7-12(19)8-10-13)15(26)20-11-14-21-16(24(3)4)23-17(22-14)25(5)6/h7-10H,11H2,1-6H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDFSNKRNTUFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide

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